![molecular formula C12H18N2O3S B7689132 3-[4-(Propylsulfamoyl)phenyl]propanamide CAS No. 764709-71-9](/img/structure/B7689132.png)
3-[4-(Propylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Propylsulfamoyl)phenyl]propanamide, also known as PSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PSP belongs to the class of sulfonamide compounds and has a molecular formula of C12H18N2O3S.
Aplicaciones Científicas De Investigación
3-[4-(Propylsulfamoyl)phenyl]propanamide has shown potential applications in various scientific fields. In the field of medicinal chemistry, 3-[4-(Propylsulfamoyl)phenyl]propanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. 3-[4-(Propylsulfamoyl)phenyl]propanamide has also been studied for its potential as a neuroprotective agent against Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-[4-(Propylsulfamoyl)phenyl]propanamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. 3-[4-(Propylsulfamoyl)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[4-(Propylsulfamoyl)phenyl]propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[4-(Propylsulfamoyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(Propylsulfamoyl)phenyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells. 3-[4-(Propylsulfamoyl)phenyl]propanamide has also been shown to inhibit the migration and invasion of cancer cells. In animal studies, 3-[4-(Propylsulfamoyl)phenyl]propanamide has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(Propylsulfamoyl)phenyl]propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-[4-(Propylsulfamoyl)phenyl]propanamide is relatively expensive compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for 3-[4-(Propylsulfamoyl)phenyl]propanamide research. One direction is to investigate the potential of 3-[4-(Propylsulfamoyl)phenyl]propanamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanisms of action of 3-[4-(Propylsulfamoyl)phenyl]propanamide in more detail, including its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 3-[4-(Propylsulfamoyl)phenyl]propanamide.
Métodos De Síntesis
The synthesis of 3-[4-(Propylsulfamoyl)phenyl]propanamide involves the reaction between 4-(propylsulfamoyl)benzoyl chloride and 3-aminopropanoic acid in the presence of a base. The reaction yields 3-[4-(Propylsulfamoyl)phenyl]propanamide as a white crystalline solid with a purity of over 99%.
Propiedades
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-9-14-18(16,17)11-6-3-10(4-7-11)5-8-12(13)15/h3-4,6-7,14H,2,5,8-9H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQYSKNWHTQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


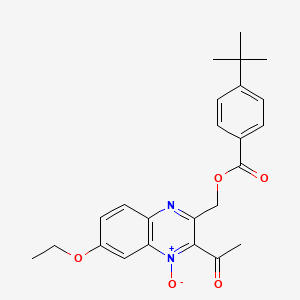
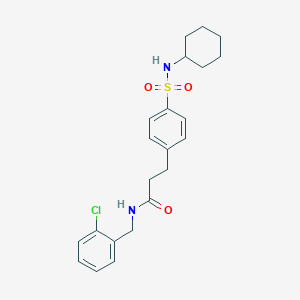

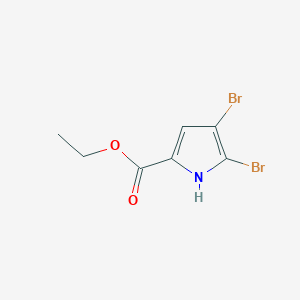

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)


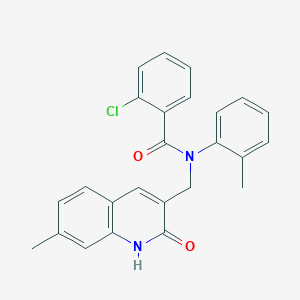
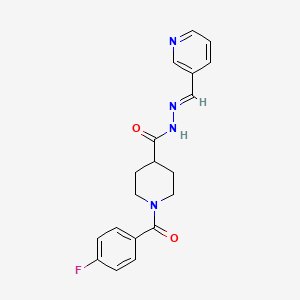

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)